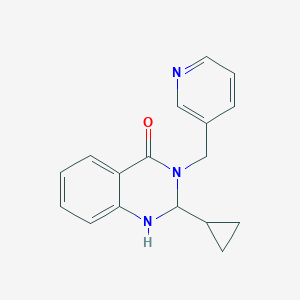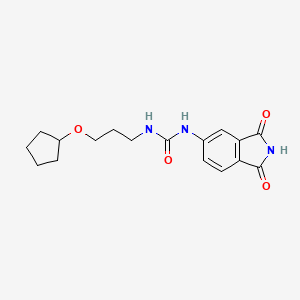
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one, also known as CPQ, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Wirkmechanismus
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one inhibits the activity of a specific protein kinase known as cyclin-dependent kinase 4 (CDK4). CDK4 is involved in the regulation of cell cycle progression and is often overexpressed in cancer cells. By inhibiting CDK4, 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one has been shown to have potent anti-proliferative effects in various cancer cell lines. It has also been shown to induce apoptosis and inhibit tumor growth in animal models. In addition, 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one in lab experiments is its specificity for CDK4. This allows for the selective inhibition of CDK4 without affecting other protein kinases. However, one limitation is the relatively low solubility of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one. One potential avenue is the development of more potent and selective CDK4 inhibitors based on the structure of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one. Another direction is the investigation of the potential use of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one and its potential use in other disease states.
Synthesemethoden
The synthesis of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one involves a multi-step process that includes the reaction of 2-cyclopropyl-4-(pyridin-3-ylmethyl)aniline with tert-butyl carbamate and subsequent deprotection of the tert-butyl group. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one has been studied for its potential use as a tool compound in various scientific research applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This inhibition has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17-14-5-1-2-6-15(14)19-16(13-7-8-13)20(17)11-12-4-3-9-18-10-12/h1-6,9-10,13,16,19H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUBUILHXKUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2NC3=CC=CC=C3C(=O)N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)

![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
